(S)-Fmoc-2-amino-3-propargyloxy-propionic acid chemical properties
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid chemical properties
An In-depth Technical Guide to (S)-Fmoc-2-amino-3-propargyloxy-propionic acid
Introduction
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is a cornerstone non-canonical amino acid for researchers at the intersection of peptide chemistry, drug development, and bioconjugation. This synthetic serine derivative is engineered with two distinct, orthogonally reactive functional groups that grant it exceptional versatility. The first is the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group essential for modern solid-phase peptide synthesis (SPPS). The second is a terminal alkyne within the propargyl ether side chain, which serves as a powerful chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.
This guide serves as a technical resource for scientists and drug development professionals. It moves beyond a simple datasheet to provide a deep understanding of the compound's chemical properties, the rationale behind its use in complex synthetic workflows, and detailed, field-proven protocols for its application.
Core Chemical and Physical Properties
The compound is typically supplied as a white to off-white powder with a high degree of purity, suitable for sensitive synthetic applications.[1] Its stability under standard storage conditions makes it a reliable component in the modern chemistry laboratory.[1][2]
| Property | Value | Source(s) |
| Synonyms | Fmoc-L-Ser(propargyl)-OH; N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(prop-2-yn-1-yl)-L-serine | [1][3] |
| CAS Number | 1354752-75-2 | [1][3] |
| Molecular Formula | C₂₁H₁₉NO₅ | [1] |
| Molecular Weight | 365.39 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (as determined by HPLC) | [1][3] |
| Optical Rotation | [α]D²⁰ = -5.5 ± 0.5° (c=1 in DMF) or -13 ± 2° (c=1 in MeOH) | [1] |
| Solubility | Soluble in common organic solvents like DMF and NMP | [] |
| Storage | 2-8°C, sealed in a dry environment | [1][3] |
The Chemistry of a Dual-Function Building Block
The utility of (S)-Fmoc-2-amino-3-propargyloxy-propionic acid stems from the strategic placement of its functional groups. This design allows for a two-stage reactivity profile: initial incorporation into a peptide backbone followed by selective side-chain modification.
Caption: Key functional moieties of the title compound.
The Fmoc Protecting Group: Enabling Peptide Synthesis
The Fmoc group is the cornerstone of modern SPPS. Its function is to temporarily block the α-amino group of the amino acid, preventing it from reacting with itself during the activation and coupling steps.[5] The primary advantage of Fmoc chemistry lies in its mild deprotection conditions.[][5]
Causality of Choice: Unlike the traditional Boc protecting group, which requires harsh, repetitive treatments with strong acids like trifluoroacetic acid (TFA), the Fmoc group is cleaved using a weak organic base.[5] A solution of 20% piperidine in N,N-dimethylformamide (DMF) is standard. This process occurs via a β-elimination mechanism. The mild, non-acidic conditions preserve acid-sensitive side-chain protecting groups and linkages to the solid support, ensuring higher fidelity and yield, especially for long or complex peptides.[][6] This "orthogonality" is a fundamental principle of modern chemical synthesis.[5]
The Propargyl Ether Moiety: A Gateway to Bioconjugation
The propargyl group (-CH₂-C≡CH) provides a terminal alkyne, a highly versatile functional handle. Its primary application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Expertise in Action: The CuAAC reaction is the quintessential "click chemistry" transformation. It facilitates the covalent ligation of the alkyne-containing peptide to a molecule bearing an azide (-N₃) group, forming a stable triazole linkage. The reaction is exceptionally robust, high-yielding, and proceeds under biocompatible conditions, often in aqueous environments. This allows for the precise attachment of various payloads to the peptide, including:
-
Fluorophores for imaging and diagnostic applications.
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Targeting ligands (e.g., sugars, small molecules) to enhance cellular uptake.
-
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.
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Cytotoxic agents for creating antibody-drug conjugate (ADC)-like peptides.
The ether linkage (C-O-C) connecting the propargyl group to the serine backbone is chemically stable, ensuring the alkyne handle remains intact throughout the multiple steps of peptide synthesis and purification.
Applications & Experimental Protocols
Application 1: Solid-Phase Peptide Synthesis (SPPS)
The primary use of this compound is as a building block for introducing a bioorthogonal handle into a peptide sequence.
Caption: Workflow for incorporating the amino acid in SPPS.
Protocol: Standard SPPS Coupling and Deprotection Cycle
This protocol assumes a standard automated peptide synthesizer and Rink Amide resin (0.5 mmol/g loading) as the solid support.
1. Resin Preparation: a. Place 100 mg of Rink Amide resin in the reaction vessel. b. Swell the resin in DMF for 30 minutes. c. Perform an initial Fmoc deprotection step by treating with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to expose the primary amine. d. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
2. Amino Acid Activation and Coupling: a. In a separate vial, dissolve (S)-Fmoc-2-amino-3-propargyloxy-propionic acid (4 equivalents, 0.2 mmol, 73 mg). b. Add an activating agent, such as HBTU (3.9 equivalents, 0.195 mmol, 74 mg), and a base, N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.4 mmol, 70 µL), in 2 mL of DMF. c. Vortex the activation mixture for 2 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. f. Self-Validation: Perform a Kaiser test. A negative result (beads remain colorless) confirms the absence of free primary amines and indicates complete coupling.
3. Capping (Optional but Recommended): a. To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes. b. Wash the resin thoroughly with DMF (3x) and DCM (3x).
4. Fmoc Deprotection: a. Add 2 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 2 mL aliquot of the deprotection solution and agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next coupling cycle.
Application 2: Post-Synthetic Modification via Click Chemistry
Once the peptide containing the propargyl group is synthesized, it can be functionalized on-resin or after cleavage and purification. The on-resin protocol is described below.
Caption: Schematic of an on-resin CuAAC reaction.
Protocol: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the attachment of an azide-functionalized fluorophore to the resin-bound peptide.
1. Resin Preparation: a. After completing the peptide synthesis, ensure the final N-terminal Fmoc group is removed. b. Swell the peptide-resin (e.g., 50 mg) in DCM for 20 minutes.
2. Preparation of Reagents: a. Azide Solution: Dissolve the azide-modified molecule (e.g., Azide-TAMRA, 5 equivalents) in a minimal amount of DMF or DMSO. b. Copper(I) Source: Prepare a fresh stock solution of Copper(II) Sulfate (CuSO₄) in water (e.g., 100 mM). c. Reducing Agent: Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 500 mM).
3. Click Reaction: a. To the swollen resin in a reaction vessel, add the azide solution. b. Add the Sodium Ascorbate solution (10 equivalents). c. Add the CuSO₄ solution (2 equivalents). d. Add a co-solvent like t-butanol or more DCM if needed to ensure solubility. e. Seal the vessel and agitate at room temperature for 4-12 hours. The reaction is often complete much faster, but overnight reaction ensures high conversion. f. Trustworthiness: The reaction's success can often be visually confirmed if a colored fluorophore is used. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC-MS to compare the mass of the starting peptide with the clicked product.
4. Washing and Cleavage: a. Drain the reaction mixture. b. Wash the resin extensively with water (3x), DMF (3x), and DCM (3x) to remove excess reagents and copper salts. c. Dry the resin under vacuum. d. The modified peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).
Safety, Handling, and Storage
Proper handling is crucial for user safety and to maintain the integrity of the compound.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3][7] |
| Signal Word | Warning | [3][7] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][7] |
| Precautionary Statements | P261: Avoid breathing dustP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][7] |
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Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Avoid dust formation.[2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[1][3] The compound should be kept in a dry environment to prevent hydrolysis.
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Materials to Avoid: Keep away from strong oxidizing agents and strong acids.[2][8]
Conclusion
(S)-Fmoc-2-amino-3-propargyloxy-propionic acid is more than just a protected amino acid; it is a versatile molecular tool that empowers chemists and biologists to construct and modify peptides with high precision. Its Fmoc group ensures seamless integration into established SPPS workflows under mild conditions, while its propargyl side chain opens a gateway to a vast array of post-synthetic modifications through the robust and efficient click chemistry reaction. This dual functionality makes it an indispensable asset in the development of targeted therapeutics, advanced diagnostic agents, and novel biomaterials.[1][9]
References
-
(S)-Fmoc-2-amino-3-decyloxy-propionic acid | 1013997-63-1 - J&K Scientific. [Link]
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Safety Data Sheet - AAPPTec. [Link]
-
MSDS - Safety Data Sheet - AAPPTec. [Link]
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Amino Acid Derivatives for Peptide Synthesis - AAPPTec. [Link]
-
Fmoc-Amino Acids for Peptide Synthesis - AAPPTec. [Link]
-
Fmoc-Protected Amino Groups - Organic Chemistry Portal. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. (S)-Fmoc-2-amino-3-propargyloxy-propionic acid | 1354752-75-2 [sigmaaldrich.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. (S)-Fmoc-2-amino-3-propargyloxy-propionic acid | 1354752-75-2 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. jk-sci.com [jk-sci.com]
